molecular formula C18H13ClN2O2 B6432017 N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 84643-93-6

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B6432017
CAS No.: 84643-93-6
M. Wt: 324.8 g/mol
InChI Key: RBFLPVJFIAYHOX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a pyridin-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 2-chlorobenzoic acid with 2-hydroxypyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as aniline, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide: Characterized by the presence of a chlorophenyl group and a pyridin-2-yloxy group.

    N-(2-chlorophenyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridine group attached at the 3-position.

    N-(2-chlorophenyl)-3-(pyridin-4-yloxy)benzamide: Similar structure but with the pyridine group attached at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-15-8-1-2-9-16(15)21-18(22)13-6-5-7-14(12-13)23-17-10-3-4-11-20-17/h1-12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFLPVJFIAYHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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